molecular formula C8H8N2OS B13652464 (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol

Katalognummer: B13652464
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: LNLPALKIRQRXME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features both a thiophene ring and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr synthesis can be employed to form the pyrazole ring, which is then functionalized to introduce the thiophene group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be utilized to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .

Wissenschaftliche Forschungsanwendungen

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8N2OS

Molekulargewicht

180.23 g/mol

IUPAC-Name

(3-thiophen-3-yl-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C8H8N2OS/c11-4-7-3-8(10-9-7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10)

InChI-Schlüssel

LNLPALKIRQRXME-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC=C1C2=NNC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.